(2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid (2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 364750-80-1
VCID: VC2034633
InChI: InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
SMILES: CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

(2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

CAS No.: 364750-80-1

Cat. No.: VC2034633

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid - 364750-80-1

Specification

CAS No. 364750-80-1
Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name (2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
Standard InChI Key MXKSXPYZNXUHEZ-SFYZADRCSA-N
Isomeric SMILES C[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
SMILES CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O

Introduction

Physical and Chemical Properties

Structural Characteristics

The compound consists of a five-membered pyrrolidine ring with specific stereochemistry and functional groups. Its complete identification data includes:

PropertyValue
CAS Number364750-80-1
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
IUPAC Name(2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
InChIInChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1

The molecular structure features a carboxylic acid group that provides acidic properties, a Boc-protected nitrogen that limits nucleophilicity, and a methyl substituent that influences the ring's conformation .

Physicochemical Properties

The compound exhibits properties characteristic of protected amino acids, with values determined through computational and experimental methods:

PropertyValue
XLogP3-AA1.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Topological Polar Surface Area66.8 Ų
pKa (predicted)4.02±0.40
Boiling Point343°C
Flash Point161°C
Density1.150

These properties influence the compound's solubility, reactivity, and behavior in synthetic processes and biological systems .

Synthesis Methodologies

General Synthetic Approaches

The synthesis of (2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid represents a significant challenge in organic chemistry due to the need for stereocontrol at two positions. Several approaches have been developed, with varying levels of efficiency and stereoselectivity .

Stereoselective Synthesis from Chiral Precursors

A general and practical synthetic process for obtaining this compound with high stereoselectivity has been developed on a gram scale. This approach employs an Evans asymmetric alkylation strategy to establish the challenging stereochemistry of the 4-methyl group .

The synthesis typically involves multiple steps, including:

  • Starting with a suitable chiral precursor (often proline derivatives)

  • Protection of the nitrogen with a Boc group

  • Stereoselective introduction of the methyl group at the 4-position

  • Functional group transformations to obtain the final carboxylic acid

As reported in a 2019 publication, "A general and practical synthetic process for all the four diastereoisomers of Boc-protected 4-methylproline carboxylates has been developed with essentially complete stereoselectivity on gram scale, which represents the most diastereoselective preparation of 4-methylproline derivatives to date" .

Short and Scalable Synthesis

More recent developments focus on shorter and more efficient synthetic routes. A 2023 publication describes "A scalable and chromatography-free synthesis of enantiopure N-Boc-trans-4-methyl-l-prolinol on the multi-gram scale... Two shortest possible routes have been developed using commercially available and inexpensive amino acids such as 4-hydroxy-l-proline and l-pyroglutamic acid" .

These approaches provide practical access to the target compound with high stereochemical control, making it more accessible for research and industrial applications .

Deprotection Strategies

Removal of the Boc Protecting Group

The Boc protecting group in (2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid can be selectively removed under acidic conditions. Traditional methods include treatment with trifluoroacetic acid (TFA) or HCl in dioxane .

Recent studies have identified milder deprotection methods. As reported in a 2020 publication, "We report a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic structures" . This research demonstrates that oxalyl chloride can be used as a mild promoter for N-Boc deprotection.

The deprotection reaction is influenced by electronic effects, with the researchers noting that "For entries possessing aromatics and electron-withdrawing groups, the pronounced ground-state destabilization of the carbonyl group caused by resonance or inductive effects, informs the increased O-atom reactivity to the electrophilic oxalyl chloride" .

Applications in Chemistry and Pharmaceutical Research

Peptide Synthesis and Medicinal Chemistry

Comparison with Related Compounds

Stereoisomers of 4-Methylproline Derivatives

(2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid belongs to a family of four possible stereoisomers of Boc-protected 4-methylproline, each with distinct properties:

StereoisomerCAS NumberDistinguishing Features
(2S,4R)364750-80-1Trans configuration; focus of this review
(2S,4S)364750-81-2Cis configuration; different conformational properties
(2R,4R)Not specified in sourcesTrans configuration with inverted stereochemistry
(2R,4S)Not specified in sourcesCis configuration with inverted stereochemistry

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